molecular formula C20H20FN7O B10918279 5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10918279
M. Wt: 393.4 g/mol
InChI Key: UMSFCUGEFXAPDR-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the pyrazolylpropyl side chain: This is usually done through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an inhibitor in various biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carfentrazone-ethyl: A similar compound with a triazolopyrimidine core, used as a herbicide.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit diverse biological activities.

Uniqueness

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H20FN7O/c1-13(11-27-14(2)7-8-24-27)10-22-19(29)18-9-17(15-3-5-16(21)6-4-15)26-20-23-12-25-28(18)20/h3-9,12-13H,10-11H2,1-2H3,(H,22,29)

InChI Key

UMSFCUGEFXAPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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